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Cat. No.: B1210370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hamamelose, a branched-chain pentose (2-C-hydroxymethyl-D-ribose), is a naturally

occurring sugar found in various plants, notably in the bark of Hamamelis virginiana (witch

hazel). Its unique structure makes it a valuable chiral building block in organic synthesis and a

component of bioactive natural products such as hamamelitannin. A thorough understanding of

its spectroscopic properties is crucial for its identification, characterization, and utilization in

research and drug development. This guide provides a comprehensive overview of the

available and predicted spectroscopic data for hamamelose, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized

experimental protocols for its analysis.

Physicochemical Properties of Hamamelose
A summary of the key physicochemical properties of D-hamamelose is presented below.
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Property Value

Molecular Formula C₆H₁₂O₆

Molecular Weight 180.16 g/mol

Exact Mass 180.06338810 Da

IUPAC Name
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-

(hydroxymethyl)pentanal

Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra of underivatized hamamelose are not widely published,

predicted collision cross-section (CCS) values for various adducts provide valuable information

for its identification by ion mobility-mass spectrometry. These values, calculated for D-

hamamelose, offer insights into the ion's shape and size in the gas phase.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 181.07067 137.3

[M+Na]⁺ 203.05261 142.2

[M-H]⁻ 179.05611 130.6

[M+NH₄]⁺ 198.09721 153.4

[M+K]⁺ 219.02655 141.3

[M+H-H₂O]⁺ 163.06065 133.4

[M+HCOO]⁻ 225.06159 151.5

[M+CH₃COO]⁻ 239.07724 168.3

Infrared (IR) Spectroscopy
Experimental IR spectra for hamamelose are not readily available. However, based on its

structure, the following table summarizes the expected characteristic IR absorption bands for
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its functional groups.[1][2]

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Alcohols) Stretching (H-bonded) 3500 - 3200 Strong, Broad

C-H (Alkanes) Stretching 3000 - 2850 Strong

C=O (Aldehyde) Stretching 1740 - 1720 Strong

C-O (Alcohols, Ethers) Stretching 1300 - 1000 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for hamamelose is not publicly accessible. The following

tables provide representative chemical shift ranges for the protons (¹H) and carbons (¹³C) of

furanose and pyranose forms of a branched pentose like hamamelose, based on known data

for similar carbohydrate structures.[3][4][5][6] It is important to note that the exact chemical

shifts will depend on the solvent, temperature, and the equilibrium between different anomeric

and ring forms.

¹H NMR - Representative Chemical Shifts (ppm)

Proton Furanose Form Pyranose Form

H-1 (Anomeric) 5.1 - 5.4 4.8 - 5.2

H-2 - ~3.5 - 3.8

H-3 ~4.0 - 4.3 ~3.6 - 3.9

H-4 ~3.9 - 4.2 ~3.4 - 3.7

H-5 ~3.6 - 3.8 ~3.5 - 4.0

CH₂OH ~3.5 - 3.8 ~3.6 - 3.9

¹³C NMR - Representative Chemical Shifts (ppm)
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Carbon Furanose Form Pyranose Form

C-1 (Anomeric) 100 - 105 95 - 100

C-2 80 - 85 75 - 80

C-3 75 - 80 70 - 75

C-4 80 - 85 68 - 73

C-5 62 - 66 65 - 70

CH₂OH 60 - 64 61 - 65

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a polar compound like

hamamelose.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of hamamelose in approximately 0.6 mL of a suitable deuterated solvent,

typically deuterium oxide (D₂O) for carbohydrates.[7][8][9]

Ensure the sample is fully dissolved. Gentle warming may be necessary.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5

mm NMR tube to remove any particulate matter.[7]

The final sample height in the tube should be approximately 4-5 cm.[7]

Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. For samples in

D₂O, the residual HDO signal is suppressed using a presaturation sequence. A "D₂O shake"

can be performed by adding a drop of D₂O to a sample initially dissolved in a different

solvent (like DMSO-d₆) to identify exchangeable -OH protons.[10][11]
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each

carbon atom. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher

sample concentration and longer acquisition time are typically required.

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and

proton-carbon correlations.

IR Spectroscopy (ATR-FTIR)
Sample Preparation and Data Acquisition:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[12]

Record a background spectrum of the clean, empty ATR crystal.[12]

Place a small amount of solid hamamelose powder (a few milligrams) onto the center of the

ATR crystal.[12][13]

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal surface.[13]

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

After the measurement, clean the crystal surface thoroughly.[12]

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of hamamelose in a suitable solvent mixture, such as

water:acetonitrile or water:methanol, at a concentration of approximately 1 mg/mL.[14]

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

[14]
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To enhance ionization and the formation of specific adducts, a low concentration of a salt

(e.g., sodium acetate or ammonium acetate) can be added to the final solution.[15][16]

Data Acquisition:

The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion

using a syringe pump at a flow rate of 5-10 µL/min.

Mass spectra are acquired in both positive and negative ion modes.

Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate should be optimized to maximize the signal intensity of the

analyte.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the

parent ions of interest to generate fragmentation patterns.

Biological Activity and Signaling Pathway
Hamamelitannin, a digalloyl ester of hamamelose, has been shown to exhibit insulin-mimetic

activity.[17][18] One of its key actions is the potentiation of glucose uptake in cells by promoting

the translocation of the glucose transporter GLUT4 to the plasma membrane.[18][19] This

process is a critical step in the insulin signaling pathway.
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Caption: Hamamelitannin stimulates the insulin signaling pathway, leading to GLUT4

translocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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